molecular formula C9H10N4S B6265057 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1524219-12-2

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B6265057
CAS No.: 1524219-12-2
M. Wt: 206.3
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Description

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a pyridin-2-yl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters, followed by subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridin-2-yl group can be reduced to a piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yl)-1H-pyrazol-5-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    1-(pyridin-2-yl)-3-(phenylsulfanyl)-1H-pyrazol-5-amine: Contains a phenylsulfanyl group instead of a methylsulfanyl group, potentially altering its properties.

Uniqueness

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the pyridin-2-yl and methylsulfanyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1524219-12-2

Molecular Formula

C9H10N4S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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